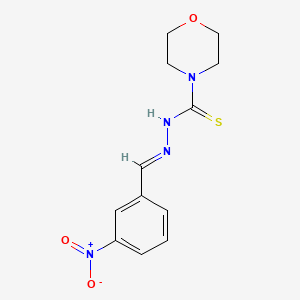
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide, also known as NBMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NBMC is a yellow crystalline solid with a molecular formula of C12H13N3O3S and a molecular weight of 287.32 g/mol. In
Wirkmechanismus
The mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is not fully understood. However, it has been suggested that N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide may exert its antimicrobial activity by disrupting the cell membrane of bacteria. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is also stable and can be stored for extended periods. However, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide. One potential area of research is the development of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide and its potential therapeutic applications. Additionally, more research is needed to understand the safety and toxicity profile of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide.
Synthesemethoden
The synthesis of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide involves the reaction between 3-nitrobenzaldehyde and 4-morpholinecarbothiohydrazide in the presence of a catalyst, such as acetic acid or hydrochloric acid. The reaction yields N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-16(18)11-3-1-2-10(8-11)9-13-14-12(20)15-4-6-19-7-5-15/h1-3,8-9H,4-7H2,(H,14,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZCZDCIGAWYKL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)
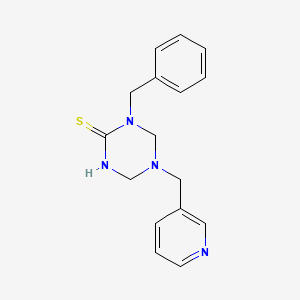
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)

![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
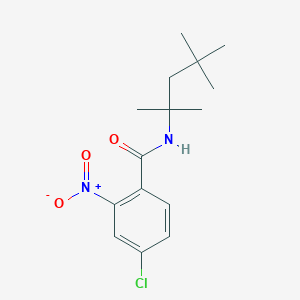
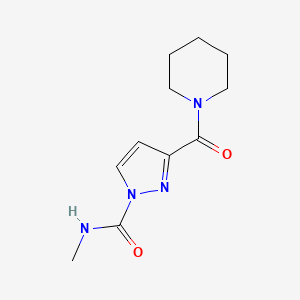
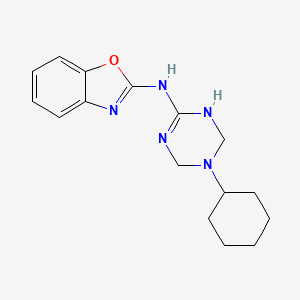
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)
![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)